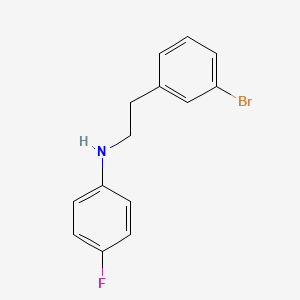

N-(3-Bromophenethyl)-4-fluoroaniline

Description

N-(3-Bromophenethyl)-4-fluoroaniline is a halogenated aniline derivative characterized by a 4-fluoroaniline core substituted with a 3-bromophenethyl group. This structure combines electron-withdrawing fluorine and bromine atoms, which influence its electronic properties, solubility, and biological interactions. These analogs exhibit diverse biological activities, including cholinesterase inhibition, antifungal action, and analgesic effects, highlighting the importance of substituent positioning and halogen type in modulating functionality .

Properties

IUPAC Name |

N-[2-(3-bromophenyl)ethyl]-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN/c15-12-3-1-2-11(10-12)8-9-17-14-6-4-13(16)5-7-14/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCDIYIZABWJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCNC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260259 | |

| Record name | 3-Bromo-N-(4-fluorophenyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-45-1 | |

| Record name | 3-Bromo-N-(4-fluorophenyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(4-fluorophenyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenethyl)-4-fluoroaniline typically involves the reaction of 3-bromophenethylamine with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenethyl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

N-(3-Bromophenethyl)-4-fluoroaniline has been identified as a potential candidate for developing therapeutic agents, particularly in cancer treatment. Its structure allows it to act as an inhibitor in various biological pathways:

- EGFR Inhibition : Research indicates that compounds similar to this compound may serve as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers .

- PARP Inhibition : This compound can also be linked to the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which are utilized in cancer therapeutics .

Synthesis of Chemical Intermediates

The compound serves as an important intermediate in synthesizing other complex molecules. Its halogenated structure makes it valuable for:

- Organic Synthesis : It can participate in various reactions such as nucleophilic substitutions and coupling reactions, facilitating the creation of more complex organic compounds .

- Preparation of Herbicides : Similar compounds have been used in the production of herbicides, showcasing the agricultural applications of halogenated anilines .

Case Study 1: EGFR Inhibitors

A study detailed the synthesis of this compound derivatives that demonstrated significant inhibition of EGFR in vitro. The results showed that these derivatives could reduce cell proliferation in cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: Synthesis Pathways

Research has explored efficient synthetic pathways for producing this compound, focusing on optimizing yield and purity. For instance, using tetrabutylammonium bromide as a catalyst during halogenation reactions has shown promising results, achieving high yields with minimal by-products .

Mechanism of Action

The mechanism by which N-(3-Bromophenethyl)-4-fluoroaniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogenation Patterns

- 4-Fluoroaniline vs. 4-Chloro/Bromoaniline Derivatives :

In cholinesterase inhibition studies, 4-chloroaniline and 4-bromoaniline carbamates (e.g., methyl(phenyl)carbamate 4c ) showed superior activity (IC₅₀ = 1.97 µM for BChE inhibition) compared to 4-fluoroaniline derivatives. This suggests that heavier halogens (Cl, Br) enhance target binding, likely due to increased electronegativity or steric effects . - Fungicidal Activity :

N-(2,4-dichlorobenzylidene)-4-fluoroaniline demonstrated potent activity against Rhizoctonia bataticola, while 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline was effective against Sclerotium rolfsii. The presence of multiple halogens (Cl, F) and benzylidene groups enhances antifungal potency, though phenethyl-substituted analogs like the target compound may differ in membrane-targeting mechanisms .

Attached Functional Groups

- Phenethyl vs. Benzylidene Groups :

Phenethyl groups (as in N-(3-bromophenethyl)-4-fluoroaniline) introduce flexibility and hydrophobic interactions, whereas benzylidene moieties (e.g., in compounds) create rigid, planar structures. This structural divergence impacts solubility and target specificity. - Carbamates and Sulfonamides :

Carbamates like 4c () and sulfonamides like (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide () highlight how electron-withdrawing groups improve enzyme inhibition. The target compound’s primary amine may limit such activity unless further functionalized .

Pharmacological and Metabolic Profiles

- Analgesic Activity :

3-Chloro-N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-fluoroaniline () exhibited high analgesic activity (50 mg/kg dose), suggesting that electron-rich substituents (e.g., methoxy groups) enhance central nervous system penetration. The target compound’s bromophenethyl group may similarly influence bioavailability . - Metabolism: 4-Fluoroaniline undergoes ortho- and para-hydroxylation in rats, producing metabolites like 2-amino-5-fluorophenylsulphate (30% of dose) and paracetamol derivatives via defluorination. The phenethyl group in this compound may slow metabolism, increasing plasma stability .

Data Tables

Table 2: Physicochemical Properties of Selected Derivatives

Biological Activity

N-(3-Bromophenethyl)-4-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound has the following molecular structure:

- Molecular Formula : CHBrF N

- Molecular Weight : 292.15 g/mol

- IUPAC Name : this compound

1. Antitumor Activity

Research has indicated that derivatives of aniline compounds, including this compound, exhibit significant antitumor activity. A study focused on cyclin-dependent kinase 2 (CDK2) inhibitors demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. The IC values for these compounds ranged from 8.11 to 15.66 μM, indicating promising antitumor potential when compared to established treatments like Roscovitine (IC = 24.07 μM) .

2. Sigma Receptor Binding

Another area of interest is the interaction of this compound with sigma receptors. A radiotracer study involving [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide showed high affinity for sigma(1) and sigma(2) receptors in tumor xenografts. This suggests that compounds with similar structures may also bind effectively to these receptors, which are implicated in tumor proliferation and survival .

Metabolic Studies

Metabolism studies of related compounds, such as 4-fluoroaniline, reveal insights into the metabolic pathways that might also apply to this compound. For instance, 4-fluoroaniline undergoes both ortho- and para-hydroxylation, leading to various metabolites that could influence the pharmacokinetics of related compounds . Understanding these metabolic pathways is crucial for predicting the biological activity and toxicity of this compound.

Data Table: Biological Activities Summary

| Activity | IC | Reference |

|---|---|---|

| Antitumor (TNBC cells) | 8.11 - 15.66 μM | |

| Sigma receptor binding | High affinity | |

| Metabolic pathway | Ortho/para-hydroxylation |

Case Study 1: Antitumor Efficacy in TNBC

In a study evaluating the efficacy of various CDK2 inhibitors, compounds similar to this compound were tested on MDA-MB-231 cells. The results indicated significant inhibition of cell proliferation and induced cell cycle arrest at the G2/M phase, showcasing their potential as therapeutic agents against TNBC .

Case Study 2: Sigma Receptor Imaging

A comparative study involving tumor imaging agents highlighted the effectiveness of sigma receptor-targeted compounds in providing better tumor-to-background ratios during imaging processes. This suggests that this compound could be valuable in diagnostic applications as well .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.